molecular formula C15H15Br2N3O2S B5003955 1-(5-bromo-2-thienyl)-2-{2-[(2-hydroxyethyl)amino]-1H-benzimidazol-1-yl}ethanone hydrobromide

1-(5-bromo-2-thienyl)-2-{2-[(2-hydroxyethyl)amino]-1H-benzimidazol-1-yl}ethanone hydrobromide

Cat. No. B5003955
M. Wt: 461.2 g/mol
InChI Key: DYTOZHKDNQFCOC-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a bromothienyl group, a benzimidazole group, and a hydroxyethylamino group. The presence of these groups suggests that the compound could have interesting chemical properties and potential applications in fields like medicinal chemistry or materials science .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the core benzimidazole structure, followed by various substitution reactions to introduce the bromothienyl and hydroxyethylamino groups .


Molecular Structure Analysis

The benzimidazole group is a type of heterocycle, which are often found in biologically active compounds. The bromothienyl group could potentially undergo various reactions due to the presence of the bromine atom, which is a good leaving group .


Chemical Reactions Analysis

As for the chemical reactions, the compound could potentially undergo, the bromine atom on the bromothienyl group could be substituted with other groups in a nucleophilic substitution reaction. The hydroxyethylamino group could also potentially participate in reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its exact structure. Factors like its polarity, solubility, and stability would be influenced by the functional groups it contains .

Mechanism of Action

Without specific context, it’s hard to predict the exact mechanism of action of this compound. If it’s intended to be a drug, its mechanism would depend on the specific biological target it interacts with .

Safety and Hazards

Without specific data, it’s hard to comment on the safety and hazards of this compound. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The potential applications and future directions for this compound would depend on its properties and the field of study it’s being used in. It could potentially be explored for use in medicinal chemistry, materials science, or other fields .

properties

IUPAC Name

1-(5-bromothiophen-2-yl)-2-[2-(2-hydroxyethylamino)benzimidazol-1-yl]ethanone;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrN3O2S.BrH/c16-14-6-5-13(22-14)12(21)9-19-11-4-2-1-3-10(11)18-15(19)17-7-8-20;/h1-6,20H,7-9H2,(H,17,18);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYTOZHKDNQFCOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(N2CC(=O)C3=CC=C(S3)Br)NCCO.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15Br2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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